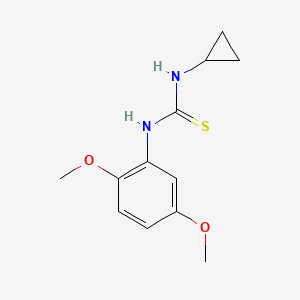

1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Academic Research Contexts

Thiourea and its derivatives are a class of organic compounds with the general formula (R¹R²N)(R³R⁴N)C=S. researchgate.net They are structural analogues of ureas, with the oxygen atom replaced by a sulfur atom. researchgate.net This substitution results in distinct chemical properties that have made thiourea derivatives a subject of extensive academic investigation. researchgate.netbohrium.com

In the field of medicinal chemistry, thiourea derivatives are recognized for an exceptionally broad spectrum of biological activities. mdpi.commdpi.com Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular agents. mdpi.commdpi.comnih.gov The (thio)urea functionality can form stable hydrogen bonds with biological targets, which is a crucial aspect of their mechanism of action. bohrium.com Furthermore, thioureas are valuable intermediates in organic synthesis, serving as precursors for various heterocyclic compounds like thiazoles and pyrimidines. mdpi.comnih.gov The versatility and diverse bioactivity of the thiourea scaffold continue to drive research into novel derivatives for potential therapeutic applications. bohrium.commdpi.com

Significance of Cyclopropyl (B3062369) and Dimethoxyphenyl Moieties in Organic Chemistry Research

The specific substituents attached to the thiourea core play a critical role in modulating the molecule's properties and activity. In 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea, the cyclopropyl and 2,5-dimethoxyphenyl groups are of particular interest in contemporary organic and medicinal chemistry.

The cyclopropyl group is an increasingly popular structural motif in drug design. acs.orgnih.gov Its small, rigid, three-membered ring introduces conformational constraints that can help position other pharmacophoric groups for optimal binding to biological targets. iris-biotech.de Key attributes of the cyclopropyl ring that are leveraged in research include:

Metabolic Stability : It can enhance metabolic stability by, for example, replacing groups prone to oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com

Potency and Selectivity : The rigid structure can lead to enhanced potency and reduced off-target effects. acs.orgnih.govsemanticscholar.org

Physicochemical Properties : It can alter properties such as lipophilicity and pKa, which are crucial for a molecule's pharmacokinetic profile. nih.goviris-biotech.de Important features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å), and C-H bonds that are shorter and stronger than those in other alkanes. acs.orgnih.gov

The dimethoxyphenyl moiety is also a common feature in molecules with significant biological applications. nih.gov The two methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring are electron-donating, which influences the electronic properties of the entire molecule. nih.govresearchgate.net The specific substitution pattern (e.g., 2,5- or 3,4-) is crucial to the compound's properties. nih.govnih.gov These groups can participate in hydrogen bonding and modulate the molecule's ability to interact with biological targets. nih.gov Research has shown that dimethoxybenzene derivatives are valuable compounds in pharmaceuticals and materials science. nih.gov For instance, the 3,4-dimethoxyphenethylamine (B193588) (DMPEA) structure is an analog of dopamine (B1211576) and a precursor in the synthesis of various alkaloids and other bioactive compounds. scielo.brwikipedia.org

Research Trajectory of this compound and Related Analogues

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectory for this compound can be inferred from studies on its close analogues. Academic inquiry in this area typically involves the synthesis of a series of related compounds to perform structure-activity relationship (SAR) studies.

A notable example is the investigation of 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea , an analogue that shares the 2,5-dimethoxyphenyl core but differs in the other substituent and includes a chlorine atom on the phenyl ring. nih.gov This compound was identified as a potent non-nucleoside reverse transcriptase (RT) inhibitor of HIV-1. nih.gov Subsequent SAR studies involved systematic modifications to both the aromatic ring and the aliphatic chain to optimize its antiviral activity. nih.gov The most potent compound developed in that study, propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate, showed an IC₅₀ of approximately 1.1 μM against HIV-1 infectivity. nih.gov

Another related compound, 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea , has been noted for its potential anti-inflammatory and analgesic properties, highlighting the diverse biological activities that can emerge from the 2,5-dimethoxyphenyl thiourea scaffold. smolecule.com The research on these analogues suggests that this compound is a compound of interest for synthesis and biological evaluation. The introduction of the cyclopropyl group, known for enhancing metabolic stability and potency, onto the 2,5-dimethoxyphenyl thiourea scaffold represents a logical step in the rational design of new potential therapeutic agents. Future research would likely involve its synthesis, full spectral characterization, and screening against a panel of biological targets, such as viral enzymes, cancer cell lines, or microbial strains.

Research Findings on Related Thiourea Derivatives

| Compound/Derivative Class | Substituents of Interest | Reported Biological Activity/Application | Reference |

|---|---|---|---|

| 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea | 4-chloro-2,5-dimethoxyphenyl, 3-propoxypropyl | Potent non-nucleoside reverse transcriptase (RT) inhibitor of HIV-1. | nih.gov |

| Propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate | 4-chloro-2,5-dimethoxyphenyl | Inhibited HIV-1 infectivity with an IC₅₀ of ~1.1 μM. | nih.gov |

| 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea | 2,5-dimethoxyphenyl, 3-(propan-2-yloxy)propyl | Potential anti-inflammatory and analgesic properties. | smolecule.com |

| 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives | 3,4-dimethoxyphenyl | Studied for antibacterial and anti-HIV activities. | scielo.br |

| N,N'-diarylurea derivatives | 3,4-dichlorophenyl | Potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |

| 1,3-disubstituted thiourea derivatives | 3-(trifluoromethyl)phenyl, 3,4-dichlorophenyl | Highly cytotoxic against various human cancer cell lines (colon, prostate, leukemia). | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-15-9-5-6-11(16-2)10(7-9)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUSLVGITWHLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropyl 3 2,5 Dimethoxyphenyl Thiourea

Established Synthetic Pathways for Thiourea (B124793) Formation

The formation of the thiourea linkage is a well-established transformation in organic synthesis, with several reliable methods available. The most common and direct of these involves the reaction between an isothiocyanate and a primary or secondary amine.

Condensation Reactions Utilizing Isothiocyanates and Amines

The principal and most widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. chemrxiv.org This reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group. researchgate.net

For the specific synthesis of 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea, two primary routes are viable, depending on the availability of the starting materials:

Route A: The reaction of cyclopropylamine (B47189) with 2,5-dimethoxyphenyl isothiocyanate.

Route B: The reaction of 2,5-dimethoxyaniline (B66101) with cyclopropyl (B3062369) isothiocyanate.

Both pathways are expected to produce the desired product in high yield. The reaction is typically carried out by mixing equimolar amounts of the amine and the isothiocyanate in a suitable solvent at room temperature or with gentle heating. youtube.com The reaction progress can be monitored by thin-layer chromatography (TLC), and the product can often be isolated by simple filtration, as many thioureas are crystalline solids. youtube.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of thiourea synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the use of catalysts or alternative energy sources.

Solvent Effects: The choice of solvent can impact the reaction rate and yield. While a wide range of solvents can be used, polar aprotic solvents like tetrahydrofuran (B95107) (THF), acetone, and acetonitrile (B52724) are commonly employed. youtube.comguidechem.com In some cases, "on-water" synthesis has been shown to be a facile and sustainable method for preparing unsymmetrical thioureas, with product isolation often simplified to filtration. The physical nature and solubility of the reactants in water can influence the reaction rate and selectivity.

Temperature and Reaction Time: The reaction is often carried out at room temperature and is typically complete within a few hours. youtube.com However, for less reactive amines or isothiocyanates, gentle heating may be required. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields, frequently under solvent-free conditions. ias.ac.in

Catalysis: While the reaction between amines and isothiocyanates generally does not require a catalyst, base additives are sometimes used, particularly in one-pot syntheses starting from carbon disulfide. However, for the direct condensation of an amine and an isothiocyanate, the reaction is often efficient without any catalytic intervention.

The table below summarizes the effect of different solvents on the synthesis of thiourea derivatives, based on general findings in the literature.

| Solvent System | Typical Conditions | Advantages | Disadvantages |

| Acetone | Room Temperature to Reflux | Good solubility for many reactants, easy to remove. | Can sometimes participate in side reactions. |

| Acetonitrile | Room Temperature to Reflux | Good for a wide range of substrates. | Can be more difficult to remove than acetone. |

| Tetrahydrofuran (THF) | Room Temperature | Good solvent for many organic compounds. | Peroxide formation can be a safety concern. |

| Water ("On-water") | Room Temperature | Environmentally friendly, simple product isolation. | Reactant solubility can be an issue. |

| Solvent-free (Microwave) | Microwave Irradiation | Rapid reaction times, high yields, environmentally friendly. | Requires specialized equipment. |

Development of Novel Synthetic Routes and Catalytic Strategies

Mechanochemical Synthesis: A significant advancement in the solvent-free synthesis of thioureas is the use of mechanochemistry, such as manual grinding in a mortar and pestle or automated ball milling. hyphadiscovery.com This "click-type" amine-isothiocyanate coupling often proceeds to quantitative yields in a matter of minutes, even with sterically hindered or electronically deactivated substrates. hyphadiscovery.com This method eliminates the need for bulk solvents, simplifying purification and reducing waste. chemrxiv.org

One-Pot Syntheses from Carbon Disulfide: Several one-pot methods have been developed that utilize carbon disulfide (CS2) as the thiocarbonyl source, thus avoiding the need to pre-form and isolate isothiocyanates.

Reaction with Amines in Aqueous Media: A simple condensation of two different amines with carbon disulfide in an aqueous medium can produce unsymmetrical thioureas. This method proceeds through a dithiocarbamate (B8719985) intermediate. chemrxiv.orgresearchgate.net

Oxidant-Mediated Synthesis: Symmetrical and asymmetrical thioureas can be synthesized in a one-pot reaction of an amine, carbon disulfide, and an oxidant such as hydrogen peroxide or air, often in an aqueous medium. researchgate.net

Carbon Tetrabromide Promoted Synthesis: Carbon tetrabromide has been shown to promote the reaction of primary amines with carbon disulfide, leading to the efficient formation of symmetrical thioureas under mild conditions. acs.org

Multicomponent Reactions: A novel approach involves a multicomponent reaction of an isocyanide, an amine, and elemental sulfur. ias.ac.inwikipedia.org This atom-economic process can be used to generate a variety of thioureas and is particularly useful for creating libraries of compounds for catalytic or biological screening. ias.ac.in

The following table provides a comparison of these novel synthetic routes.

| Synthetic Method | Key Reagents | Conditions | Key Advantages |

| Mechanochemical Synthesis | Amine, Isothiocyanate | Ball milling or grinding | Solvent-free, rapid, high yields. hyphadiscovery.com |

| Aqueous CS2 Condensation | Two different amines, CS2 | Aqueous medium | Avoids isothiocyanate isolation. chemrxiv.orgresearchgate.net |

| Oxidant-Mediated Synthesis | Amine, CS2, Oxidant (e.g., H2O2) | Aqueous medium | One-pot, uses readily available oxidants. researchgate.net |

| Multicomponent Reaction | Isocyanide, Amine, Elemental Sulfur | Typically in a solvent like methanol | Atom-economic, good for library synthesis. ias.ac.inwikipedia.org |

Derivatization and Analogue Synthesis Strategies for Structural Diversification

The structural diversity of this compound can be enhanced by modifying its constituent parts: the cyclopropyl moiety and the dimethoxyphenyl ring. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Modification of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, is a strained ring system that can participate in specific chemical reactions. Its reactivity is often influenced by the substituents attached to it, in this case, the nitrogen of the thiourea.

Ring Opening Reactions: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions. For instance, N-cyclopropylanilines have been shown to undergo selective cleavage of the cyclopropyl group upon reaction with nitrous acid, a reaction that proceeds through an amine radical cation intermediate. researchgate.net Cytochrome P450-mediated oxidation of cyclopropylamines can also lead to reactive ring-opened intermediates. hyphadiscovery.com These reactions, while potentially destructive to the core scaffold, represent a pathway for significant structural transformation.

C-H Functionalization: More synthetically useful are reactions that functionalize the cyclopropyl ring while preserving its structure. Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated using a picolinamide (B142947) directing group, allowing for the introduction of aryl substituents onto the cyclopropyl ring. acs.org This type of reaction could potentially be adapted to introduce diversity directly onto the cyclopropyl moiety of the target molecule.

Palladium-Catalyzed Arylation of Cyclopropylamine: Recent methods have been developed for the direct monoarylation of cyclopropylamine itself using palladium catalysis with specialized phosphine (B1218219) ligands. chemrxiv.org While this applies to the starting material rather than the final thiourea product, it provides a route to a wide range of N-aryl cyclopropylamines that can then be converted to thiourea analogues.

Substitution Pattern Variations on the Dimethoxyphenyl Ring

Varying the substituents on the dimethoxyphenyl ring is a common strategy for tuning the electronic and steric properties of the molecule.

Synthesis of Substituted Anilines: The most straightforward approach to introduce diversity on the aromatic ring is to begin the synthesis with a different substituted aniline. A variety of substituted 2,5-dimethoxyanilines can be prepared, for example, by the catalytic reduction of the corresponding substituted 4-chloro-2,5-dimethoxynitrobenzene (B1583379) derivatives. google.com This allows for the introduction of a wide range of functional groups at different positions on the phenyl ring.

Electrophilic Aromatic Substitution: The 2,5-dimethoxyphenyl ring in the final thiourea product is highly activated towards electrophilic aromatic substitution due to the two electron-donating methoxy (B1213986) groups. wikipedia.org These groups are ortho, para-directing. In the case of 2,5-dimethoxy substitution, the positions ortho and para to the methoxy groups are positions 3, 4, and 6. The thiourea group is generally considered to be a deactivating group, but the strong activation by the methoxy groups would likely dominate. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation could be used to introduce substituents at the 4- or 6-positions of the phenyl ring, providing a direct route to analogues from the parent compound. youtube.comwikipedia.org

Introduction of Heterocyclic Cores and Other Functional Groups

While specific literature detailing the chemical transformations of this compound is not extensively documented, the inherent reactivity of the N,N'-disubstituted thiourea functional group serves as a versatile platform for the synthesis of various heterocyclic systems. The chemical nature of the thiourea moiety allows it to act as a precursor for building rings containing nitrogen and sulfur atoms. General and well-established synthetic methodologies for thiourea derivatives can be applied to introduce diverse heterocyclic cores and other functional groups.

Key transformations include cyclocondensation and intramolecular cyclization reactions, which leverage the nucleophilic character of the sulfur and nitrogen atoms within the thiourea backbone.

Synthesis of 2-Aminothiazole (B372263) Derivatives

One of the most fundamental and widely used reactions involving thioureas is the Hantzsch thiazole (B1198619) synthesis. ijper.orgmdpi.comresearchgate.net This reaction provides a direct route to 2-aminothiazole derivatives through the cyclocondensation of a thiourea with an α-haloketone. ijper.orgyoutube.com In this context, this compound can react with various α-haloketones (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol. The reaction proceeds via initial S-alkylation of the thiourea by the ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com This method is highly versatile, allowing for the introduction of a wide range of substituents on the thiazole ring depending on the choice of the α-haloketone.

Formation of Benzothiazine Derivatives

The presence of a cyclopropyl group on an adjacent phenyl ring in structures similar to this compound enables specific intramolecular cyclization pathways. Research on substituted N-(ortho-cyclopropylphenyl)-N'-aryl thioureas has shown that treatment with strong acids can induce a cyclization process. nih.gov This transformation is believed to involve the protonation and subsequent opening of the cyclopropyl ring, creating a reactive carbocation intermediate that is attacked by the sulfur atom of the thiourea. The resulting cyclization forms a six-membered benzothiazine ring. nih.gov Specifically, the treatment of N-(ortho-cyclopropylphenyl)-N'-phenylthiourea with strong acids yielded 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine as a principal product. nih.gov By analogy, this compound could potentially undergo a similar acid-catalyzed rearrangement to yield a substituted 4H-3,1-benzothiazin-2-amine derivative.

Potential Heterocyclic Transformations

The thiourea moiety is a key building block for a multitude of heterocyclic compounds beyond thiazoles and benzothiazines. mdpi.com Depending on the reaction partner, it can be used to construct rings of varying sizes and heteroatom compositions. For instance, reactions with compounds containing two electrophilic centers can lead to the formation of pyrimidines, triazines, or thiazolo-fused systems like thiazolo[4,5-d]pyrimidines. mdpi.comresearchgate.net These transformations underscore the potential of this compound as a starting material for generating libraries of complex heterocyclic molecules.

The table below summarizes the potential transformations for introducing heterocyclic cores from the title compound based on established reactivity patterns for analogous structures.

Table 1: Potential Synthetic Transformations of this compound

| Target Heterocyclic Core | General Co-Reactant/Condition | Potential Product Structure |

| 2-Aminothiazole | α-Haloketone (e.g., R-CO-CH₂Br) | 2-(Cyclopropylamino)-4-R-5-(2,5-dimethoxyphenylamino)thiazole |

| 4H-3,1-Benzothiazine | Strong Acid (e.g., H₂SO₄) | 4-Ethyl-N-(2,5-dimethoxyphenyl)-4H-3,1-benzothiazin-2-amine |

Advanced Structural Elucidation and Solid State Characterization of 1 Cyclopropyl 3 2,5 Dimethoxyphenyl Thiourea

Single Crystal X-ray Diffraction Analysis

Detailed structural information for 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea derived from single-crystal X-ray diffraction is not currently available in the public domain. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.

Determination of Molecular Geometry and Bond Parameters

Without experimental crystallographic data, a definitive table of bond lengths and angles for this compound cannot be constructed. However, based on the known structures of analogous thiourea (B124793) derivatives, certain geometric features can be anticipated. The thiourea core (N-C(S)-N) is generally planar. The bond lengths and angles would be influenced by the electronic properties of the cyclopropyl (B3062369) and 2,5-dimethoxyphenyl substituents. For instance, the C=S bond is expected to be in the range of 1.6 to 1.7 Å, while the C-N bonds within the thiourea moiety would exhibit partial double bond character, with lengths intermediate between a typical single and double bond. The geometry around the nitrogen atoms would be trigonal planar or nearly so. The cyclopropyl group would retain its characteristic strained triangular geometry, and the dimethoxyphenyl ring would be planar.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. Given the flexibility of the molecule and the potential for various hydrogen bonding patterns, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, would also be a possibility, particularly with molecules capable of forming strong hydrogen bonds with the thiourea functionality.

Solution-State Conformation and Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Tautomerism

A ¹H NMR spectrum of this compound would provide valuable information about the chemical environment of each proton. The spectrum would be expected to show distinct signals for the protons on the cyclopropyl ring, the 2,5-dimethoxyphenyl group, and the N-H protons of the thiourea moiety. The cyclopropyl protons would likely appear as complex multiplets in the upfield region of the spectrum (typically 0.4-1.0 ppm). The methoxy (B1213986) groups would give rise to two singlets around 3.8 ppm. The aromatic protons would appear in the downfield region (around 6.8-7.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. The N-H protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent. The potential for thione-thiol tautomerism could also be investigated using ¹H NMR, although the thione form is generally predominant for thioureas.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. A distinct signal would be expected for each unique carbon atom. The most downfield signal would likely be the thiocarbonyl carbon (C=S), typically appearing in the range of 180-190 ppm. The carbons of the 2,5-dimethoxyphenyl ring would resonate in the aromatic region (110-160 ppm), with the carbons bearing the methoxy groups appearing at the more downfield end of this range. The methoxy carbons themselves would be expected around 55-60 ppm. The carbons of the cyclopropyl ring would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of a molecule by revealing through-bond and through-space correlations between nuclei. For a molecule such as this compound, techniques like COSY, HSQC, and HMBC are indispensable for confirming the connectivity of the cyclopropyl, dimethoxyphenyl, and thiourea moieties.

COSY (Correlation Spectroscopy) would be employed to identify proton-proton (¹H-¹H) coupling networks. It is expected that the spectrum would show correlations between the methine proton of the cyclopropyl group and its adjacent methylene (B1212753) protons. Similarly, within the 2,5-dimethoxyphenyl ring, correlations would be observed between the aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond proton-carbon (¹H-¹³C) correlations. This technique would definitively link each proton signal to its directly attached carbon atom. For instance, the signals for the cyclopropyl protons would correlate with the cyclopropyl carbon signals, and the aromatic protons would correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (typically 2-3 bond) ¹H-¹³C correlations, which helps in piecing together the molecular fragments. Key expected correlations for this compound would include:

Correlations from the cyclopropyl protons to the thiourea carbon (C=S).

Correlations from the NH protons to the thiourea carbon and adjacent carbons on both the cyclopropyl and phenyl rings.

Correlations from the methoxy protons to their respective carbons on the phenyl ring.

Table 1: Illustrative 2D NMR Correlations for a Thiourea Derivative This table presents expected correlation patterns based on general principles of NMR spectroscopy.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Cyclopropyl-CH | Cyclopropyl-CH₂ | Cyclopropyl-CH | Thiourea C=S, Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | Cyclopropyl-CH | Cyclopropyl-CH₂ | Cyclopropyl-CH |

| Phenyl-H | Adjacent Phenyl-H | Phenyl-CH | Adjacent Phenyl-C, Thiourea C=S |

| Methoxy-CH₃ | None | Methoxy-CH₃ | Methoxy-C (on phenyl ring) |

| NH (Cyclopropyl side) | NH (Phenyl side) | None | Thiourea C=S, Cyclopropyl-CH |

| NH (Phenyl side) | NH (Cyclopropyl side) | None | Thiourea C=S, Phenyl-C |

Vibrational Spectroscopy and Elemental Analysis for Molecular Signature

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to exhibit several key absorption bands. The N-H stretching vibrations of the thiourea group typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group would be observed around 2900-3100 cm⁻¹. The characteristic C=S stretching vibration of the thiourea moiety is expected in the range of 700-850 cm⁻¹, although it can be coupled with other vibrations. The C-N stretching vibrations would likely appear in the 1200-1400 cm⁻¹ region. The presence of the dimethoxyphenyl group would be confirmed by C-O stretching bands for the methoxy groups, typically around 1020-1250 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound This table presents expected vibrational frequencies based on known functional group absorptions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Thiourea |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Cyclopropyl & Methoxy |

| C=S Stretch | 700 - 850 | Thiourea |

| C-N Stretch | 1200 - 1400 | Thiourea |

| C-O Stretch | 1020 - 1250 | Methoxy |

| Aromatic C=C Bending | 1450 - 1600 | Phenyl Ring |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its molecular formula (C₁₂H₁₆N₂O₂S). The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for related thiourea derivatives involve cleavage of the C-N bonds adjacent to the thiocarbonyl group. Expected fragments would include ions corresponding to the cyclopropyl isothiocyanate and 2,5-dimethoxyaniline (B66101) moieties, as well as further fragmentation of these initial products.

Table 3: Predicted Mass Spectrometry Data for this compound This table outlines expected mass spectrometry results.

| Analysis | Expected Result | Information Obtained |

|---|---|---|

| Molecular Ion (M⁺) | m/z corresponding to C₁₂H₁₆N₂O₂S | Molecular Weight Confirmation |

| Fragmentation | Ions corresponding to [C₃H₅NCS]⁺ and [C₈H₁₁NO₂]⁺ | Structural Confirmation of Moieties |

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₁₂H₁₆N₂O₂S), a close correlation between the experimental and theoretical values would provide strong evidence for the purity and empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound This table shows the calculated elemental percentages for the compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 57.12 |

| Hydrogen | H | 6.39 |

| Nitrogen | N | 11.10 |

| Oxygen | O | 12.68 |

| Sulfur | S | 12.71 |

Computational and Theoretical Investigations of 1 Cyclopropyl 3 2,5 Dimethoxyphenyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has become a standard tool for theoretical analysis in chemistry. For thiourea (B124793) derivatives, DFT calculations provide deep insights into their stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. For thiourea derivatives, this is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p) or higher. researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nih.gov

In a typical optimized structure for a thiourea derivative, the thiourea core (-NH-C(S)-NH-) exhibits specific geometric parameters. The C=S double bond and adjacent C-N bonds form a nearly planar arrangement. The phenyl ring, in this case, the 2,5-dimethoxyphenyl group, would also be largely planar. The orientation of the cyclopropyl (B3062369) and dimethoxyphenyl groups relative to the thiourea backbone is determined by minimizing steric hindrance and optimizing electronic interactions. Intramolecular hydrogen bonds, for instance between an N-H proton and an oxygen atom of a methoxy (B1213986) group, can further stabilize the conformation. nih.gov

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=S Bond Length | 1.65 - 1.69 Å |

| C-N Bond Lengths | 1.36 - 1.41 Å |

| N-C-N Bond Angle | 115° - 118° |

| N-C-S Bond Angles | 120° - 123° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pku.edu.cn The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. nih.gov

For a molecule like this compound, the HOMO is expected to be localized over the electron-rich regions, primarily the sulfur atom of the thiocarbonyl group and the π-system of the dimethoxyphenyl ring. The LUMO, conversely, is typically distributed over the thiocarbonyl C=S bond and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov DFT calculations on various thiourea derivatives have shown that these compounds generally possess a significant energy gap, contributing to their stability. researchgate.net

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

In the MEP map of a thiourea derivative, distinct regions of charge can be identified:

Negative Potential (Red/Yellow): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. For this compound, these would be concentrated around the highly electronegative sulfur atom of the C=S group and the oxygen atoms of the methoxy groups. researchgate.netresearchgate.net

Positive Potential (Blue): These regions have lower electron density and are prone to nucleophilic attack. The protons attached to the nitrogen atoms (N-H) are the most prominent positive sites. mdpi.com

This map is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which plays a significant role in how the molecule interacts with biological targets like proteins and enzymes. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. For thiourea derivatives, characteristic peaks include N-H stretching vibrations (typically around 3100-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹), and C-N stretching vibrations. researchgate.netmdpi.com Comparing the calculated spectrum with the experimental one helps in assigning the vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, predictions would include signals for the cyclopropyl protons, the aromatic protons and carbons of the dimethoxyphenyl ring, the methoxy groups, and the N-H protons. The chemical shift of the N-H protons is often observed as a broad singlet in the experimental spectrum. mdpi.com The calculated shifts are typically in good agreement with experimental data, aiding in the definitive structural elucidation of synthesized compounds. researchgate.netnih.gov

| Atom/Group | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| N-H (amide) | 11.5 - 12.0 | 11.8 | - | - |

| N-H (thioamide) | 9.5 - 10.0 | 9.8 | - | - |

| Aromatic C-H | 7.0 - 8.0 | 7.2 - 7.8 | 120 - 140 | 125 - 138 |

| C=S | - | - | 178 - 182 | 180.5 |

Molecular Docking Studies

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

Ligand-Target Interactions with Defined Protein and Enzyme Binding Sites (In Silico)

Thiourea derivatives are known to exhibit a wide range of biological activities, and molecular docking studies help to elucidate the structural basis for these activities. nih.govmdpi.com The process involves computationally placing the ligand, this compound, into the active site of a specific protein target.

The binding affinity is estimated using a scoring function, which typically calculates a value in kcal/mol. A more negative score indicates a more favorable binding interaction. The analysis focuses on identifying key intermolecular interactions:

Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the C=S sulfur atom and the methoxy oxygens can act as hydrogen bond acceptors. These interactions with amino acid residues like serine, aspartate, or glutamate (B1630785) in a protein's active site are often crucial for binding.

Hydrophobic Interactions: The aromatic dimethoxyphenyl ring and the cyclopropyl group can form hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. biointerfaceresearch.com

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.

Common protein targets for thiourea derivatives include protein kinases, DNA gyrase, urease, and viral enzymes like reverse transcriptase. nih.govresearchgate.netuobaghdad.edu.iq Docking studies on analogous compounds have shown that the thiourea scaffold fits well into the binding pockets of these enzymes, often mimicking the interactions of known inhibitors. fip.org

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.0 to -10.0 |

| Key Interacting Residues | Cys919, Asp1046, Phe918, Leu889 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-sulfur interactions |

Elucidation of Binding Modes and Interaction Energies

Computational docking studies are instrumental in predicting how a ligand like this compound might interact with a biological target at an atomic level. For thiourea derivatives, the binding mode is largely dictated by the molecule's key functional groups.

The thiourea core, -NH-C(=S)-NH-, is a critical pharmacophore capable of forming multiple hydrogen bonds. The two N-H groups can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. researchgate.net This allows for a bidentate binding mode with receptor sites that have complementary hydrogen bond donor/acceptor pairs.

In the case of this compound, molecular docking simulations would likely reveal the following interactions:

Hydrogen Bonding: The N-H protons are expected to form strong hydrogen bonds with electronegative atoms such as oxygen or nitrogen in the amino acid residues of a protein's active site (e.g., with the backbone carbonyl oxygen or side chains of Asp, Glu, Asn, Gln). biointerfaceresearch.com

Hydrophobic Interactions: The 2,5-dimethoxyphenyl ring and the cyclopropyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like Val, Leu, Ile, and Phe within the binding pocket. biointerfaceresearch.com The methoxy groups on the phenyl ring could also participate in hydrogen bonding.

π-π Stacking: The aromatic 2,5-dimethoxyphenyl ring could engage in π-π stacking or π-cation interactions with aromatic residues such as Phe, Tyr, or Trp in the target protein.

Table 1: Predicted Interaction Energies of this compound with a Hypothetical Receptor

| Interaction Type | Contributing Moiety | Predicted Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Thiourea N-H groups | -3.0 to -6.0 |

| Hydrophobic Interactions | Cyclopropyl group | -1.5 to -3.0 |

| Hydrophobic & Aromatic Interactions | 2,5-dimethoxyphenyl ring | -2.5 to -5.0 |

| Total Estimated Binding Energy | Overall Molecule | -7.0 to -14.0 |

Note: These values are hypothetical and would vary significantly depending on the specific biological target.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide insights into these aspects.

Conformational Landscape Analysis:

The presence of the cyclopropyl group introduces significant conformational constraints. researchgate.net The rigid three-membered ring limits the rotational freedom of the adjacent nitrogen atom. The primary rotatable bonds in this compound would be around the C-N bonds of the thiourea linkage and the bond connecting the phenyl ring to the thiourea moiety.

Molecular Dynamics Simulations:

MD simulations offer a dynamic view of the molecule's behavior over time, either in a solvent or within a protein binding site. nih.gov For this compound complexed with a target protein, an MD simulation could:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the docked pose is stable over time. rsc.org

Characterize Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. It can also show the flexibility of the ligand within the binding pocket.

Analyze Water-Mediated Interactions: Simulations can highlight the role of water molecules in mediating hydrogen bonds between the ligand and the protein.

Studies on other thiourea derivatives have used MD simulations to confirm the stability of predicted binding modes and to understand the dynamic nature of the ligand-receptor interactions. rsc.orgresearchgate.net

Computational ADMET Profiling (In Silico Prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the druglikeness of a compound. marmara.edu.tr Various computational models are used to predict these properties for this compound.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. marmara.edu.tr |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing intestinal membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to be a non-penetrant | The polar thiourea group may limit passage into the central nervous system. farmaciajournal.com |

| Plasma Protein Binding (PPB) | High | Expected to bind significantly to plasma proteins. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 and/or CYP3A4 | May have drug-drug interactions. farmaciajournal.com |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely to be a substrate | Excretion pathway may not be primarily through this transporter. |

| Toxicity | ||

| AMES Mutagenicity | Likely non-mutagenic | Low probability of causing DNA mutations. |

| Hepatotoxicity | Possible | Some thiourea derivatives have shown potential for liver toxicity. umpr.ac.id |

These predictions are based on the compound's structural features and are derived from models trained on large datasets of known molecules. farmaciajournal.comumpr.ac.id For instance, the lipophilicity introduced by the dimethoxyphenyl and cyclopropyl groups would favor good absorption, while the hydrogen bonding capacity of the thiourea moiety would influence its distribution and excretion.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological evaluation of the compound "this compound" corresponding to the detailed outline provided. Studies detailing the in vitro enzyme inhibition profiling, kinetic characterization, or cellular cytotoxicity and antiproliferative mechanisms of this particular molecule could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no dedicated research findings for "this compound" are available in the public domain.

While the broader class of thiourea derivatives has been investigated for various biological activities, including enzyme inhibition and cytotoxic effects, these findings are not specific to the requested compound and thus fall outside the strict scope of the user's instructions. To maintain scientific accuracy and adhere to the provided outline, which is focused solely on "this compound," the article cannot be generated at this time.

Mechanistic Biological Evaluation of 1 Cyclopropyl 3 2,5 Dimethoxyphenyl Thiourea and Its Analogues: in Vitro and Molecular Level Insights

Cellular Cytotoxicity and Antiproliferative Mechanism Analysis (In Vitro)

Mechanisms of Cell Proliferation Inhibition (e.g., Cell Cycle Modulation, Apoptosis Induction)

Thiourea (B124793) derivatives have been a subject of extensive research due to their potential as antiproliferative agents. The mechanisms underlying this activity often involve the modulation of the cell cycle and the induction of apoptosis, or programmed cell death. While specific studies on 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea are not extensively documented in publicly available research, the broader class of thiourea compounds provides significant insights into these mechanisms.

Analogous thiourea compounds have demonstrated the ability to halt the progression of the cell cycle in cancerous cells, a critical process for tumor growth. For instance, certain 1,3-disubstituted thiourea derivatives have been shown to exert a cytostatic effect on cancer cells, effectively suppressing their growth and proliferation. This is often achieved by arresting the cell cycle at specific checkpoints, preventing the cells from dividing and multiplying.

A significant body of research points to apoptosis induction as a primary mechanism of the anticancer activity of thiourea derivatives. For example, studies on various 1,3-disubstituted thiourea analogs have revealed their capacity to induce late-stage apoptosis in cancer cell lines. This pro-apoptotic activity is a key indicator of a compound's potential as a chemotherapeutic agent, as it leads to the safe and effective elimination of cancer cells. The induction of apoptosis by these compounds is often a consequence of prolonged cell cycle arrest, leading to a state of mitotic catastrophe from which the cell cannot recover.

The following table summarizes the observed effects of some thiourea analogues on cell proliferation:

| Compound/Analogue | Cell Line(s) | Observed Effects |

| 3-(Trifluoromethyl)phenylthiourea analogues | SW480, SW620 (colon cancer), K-562 (leukemia) | Strong pro-apoptotic activity, with some analogues inducing late apoptosis in up to 99% of colon cancer cells. researchgate.net |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] (41J) | Various cancer cell lines | Cytotoxic at nanomolar concentrations, inducing apoptosis preceded by mitotic arrest in prometaphase. hueuni.edu.vn |

Exploration of Target Identification at the Cellular Level

Identifying the specific cellular targets of a compound is crucial for understanding its mechanism of action and for the development of more effective and selective drugs. For thiourea derivatives, research has pointed towards several potential molecular targets that are integral to cell division and survival.

One of the well-documented targets for some thiourea analogues is the microtubule network. Microtubules are essential components of the cytoskeleton and play a central role in mitosis. Certain thiourea compounds have been found to directly interfere with microtubule function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. hueuni.edu.vn This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, highlighting the importance of the microtubule network as a target for these compounds. hueuni.edu.vn

In addition to the cytoskeleton, bacterial enzymes essential for DNA replication have also been identified as targets for some thiourea derivatives. Molecular docking studies have suggested that certain analogues can inhibit enzymes like DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for maintaining the proper topology of DNA during replication, and their inhibition leads to bacterial cell death. While these findings are primarily in the context of antibacterial activity, they provide valuable insights into the enzyme-inhibiting potential of the thiourea scaffold.

Molecular docking studies have been instrumental in predicting the binding of thiourea derivatives to various protein targets. These computational techniques help in identifying potential interactions between the compound and the active site of a target protein, providing a basis for further experimental validation. For instance, docking studies have been used to explore the binding of thiourea analogues to the active site of enzymes like the M. tuberculosis enoyl reductase InhA. nih.gov

Antimicrobial Activity: Investigation of Cellular and Molecular Targets (In Vitro)

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties. The specific cellular and molecular targets of these compounds in microorganisms are areas of active investigation.

Antibacterial Spectrum and Efficacy Against Microorganisms

The antibacterial activity of thiourea derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The efficacy of these compounds is highly dependent on their specific chemical structure, with different substituents on the thiourea core influencing their spectrum of activity.

Several studies have reported the potent antibacterial activity of novel thiourea derivatives. For example, certain analogues have shown significant inhibitory action against strains like Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Staphylococcus epidermidis, Escherichia coli, and Salmonella typhi. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be in the low microgram per milliliter range, indicating strong antibacterial potential. nih.govnih.gov

The mechanism of antibacterial action for some thiourea derivatives is believed to involve the disruption of the bacterial cell wall's integrity. nih.gov Additionally, as mentioned earlier, the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase is another proposed mechanism. nih.gov

The following table presents a summary of the antibacterial activity of selected thiourea analogues:

| Compound/Analogue | Bacterial Strain(s) | Observed Activity |

| Thiourea derivative TD4 | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis | Potent antibacterial activity with MIC values of 2–16 µg/mL. nih.gov |

| 1-allyl-3-benzoylthiourea analogues | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited in vitro antibacterial activity with a minimum inhibitory concentration value of 1000 µg/mL. nih.gov |

| Thiourea derivatives bearing 3-amino-1H-1,2,4-triazole scaffold | S. aureus, S. epidermidis (including methicillin-resistant strains) | High inhibition with MIC values in the range of 4–32 μg/mL. nih.gov |

Antifungal Properties and Mechanisms of Action

In addition to their antibacterial effects, many thiourea derivatives have also been investigated for their antifungal properties. These compounds have shown activity against a variety of fungal pathogens. For instance, some heterocyclic substituted diaminothiourea derivatives have demonstrated notable antifungal activity against Fusarium graminearum. researchgate.net

The mechanisms underlying the antifungal action of thiourea derivatives are still being elucidated. However, it is hypothesized that they may interfere with fungal cell membrane integrity or inhibit key enzymes involved in fungal growth and replication. The inclusion of certain chemical groups, such as fluorine atoms, in the structure of thiourea derivatives has been suggested to enhance their antifungal activity, possibly by increasing their ability to penetrate fungal cells. mdpi.com

Examination of Microbial Enzyme or Pathway Interference

As previously discussed, a key mechanism of antimicrobial action for some thiourea derivatives is the interference with essential microbial enzymes. In bacteria, DNA gyrase and topoisomerase IV are validated targets. nih.gov Inhibition of these enzymes disrupts DNA replication and leads to bacterial death.

In mycobacteria, the enoyl-acyl carrier protein reductase (InhA) has been identified as a potential target for some thiourea derivatives. nih.gov InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. Molecular docking studies have shown that some thiourea compounds can bind to the active site of InhA, suggesting a potential mechanism for their antimycobacterial activity. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging Properties

Thiourea and its derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells, and antioxidants play a crucial role in neutralizing them.

The antioxidant capacity of thiourea derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnresearchgate.net In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured.

The primary mechanism by which thiourea derivatives are thought to exert their antioxidant effect is through hydrogen atom transfer (HAT). hueuni.edu.vn In this process, the thiourea compound donates a hydrogen atom from one of its N-H groups to a free radical, thereby neutralizing it. Theoretical studies have supported the HAT mechanism as being more favorable than single electron transfer (SET) for the reaction of thiourea derivatives with free radicals. hueuni.edu.vn

The antioxidant activity of thiourea derivatives can be influenced by the nature of the substituents on the thiourea core. For example, the presence of certain functional groups can enhance the radical scavenging ability of the molecule.

The following table provides examples of the antioxidant activity of some thiourea derivatives:

| Compound/Analogue | Assay | IC50/Activity |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM researchgate.net |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM researchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM researchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM researchgate.net |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH & ABTS | Strong antioxidant activity researchgate.net |

Direct Radical Scavenging Assays (e.g., DPPH, ABTS)

Thiourea derivatives are recognized for their potential to act as potent radical scavengers. hueuni.edu.vn The antioxidant capacity of these compounds is often evaluated using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). researchgate.nethueuni.edu.vn The scavenging activity is attributed to the hydrogen-donating ability of the thiourea moiety. hueuni.edu.vn

Studies on various thiourea derivatives have demonstrated significant radical scavenging potential. For instance, a study on 1,3-bis(3,4-dichlorophenyl)thiourea showcased strong antioxidant activity in both DPPH and ABTS assays, with IC50 values of 45 µg/mL and 52 µg/mL, respectively. mdpi.com Another investigation involving 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) reported IC50 values of 1.3 × 10⁻³ M for DPPH and 1.1 × 10⁻³ M for ABTS•+ scavenging. hueuni.edu.vn

The antioxidant activity of thiourea derivatives is influenced by their structural features. For example, in a comparative study, 1,3-diphenyl-2-thiourea (DPTU) exhibited significantly better radical scavenging activity than 1-benzyl-3-phenyl-2-thiourea (BPTU), with IC50 values for DPPH being 0.710 mM and 11.000 mM, respectively. hueuni.edu.vn This highlights the role of the molecular structure in the compound's ability to quench free radicals. While specific data for this compound is not available, the presence of the electron-donating dimethoxyphenyl group and the cyclopropyl (B3062369) moiety likely contributes to its antioxidant potential.

Table 1: DPPH and ABTS Radical Scavenging Activity of Selected Thiourea Derivatives

| Compound | DPPH IC₅₀ | ABTS IC₅₀ | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl)thiourea | 45 µg/mL | 52 µg/mL | mdpi.com |

| 1-phenyl-3-(2-pyridyl)-2-thiourea | 1.3 x 10⁻³ M | 1.1 x 10⁻³ M | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea | 0.710 mM | 0.044 mM | hueuni.edu.vn |

Evaluation of Oxidative Stress Modulation in Cellular Systems

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in various diseases. mdpi.com Thiourea derivatives have been investigated for their ability to modulate oxidative stress at the cellular level. These compounds can exert their effects through direct radical scavenging or by influencing cellular antioxidant pathways. nih.govnih.gov

One of the key mechanisms of cellular protection against oxidative stress involves the transcription factor Nrf2 (NF-E2-related factor 2), which regulates the expression of numerous antioxidant and cytoprotective genes. mdpi.comimrpress.com Small molecules, including certain thiourea analogs, can activate the Nrf2 signaling pathway, thereby enhancing the cell's capacity to counteract oxidative damage. nih.gov

While direct studies on this compound are not prevalent, the known antioxidant properties of thioureas suggest a potential role in mitigating cellular oxidative stress. The ability of such compounds to scavenge superoxide (B77818) radicals and other ROS can help protect cellular components like DNA, proteins, and lipids from oxidative damage. nih.gov Further research is needed to elucidate the specific mechanisms by which this compound and its analogs modulate oxidative stress in cellular models.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of biologically active compounds. For thiourea derivatives, SAR studies have provided valuable insights into how structural modifications influence their interactions with biological targets.

Impact of Substituent Variations on Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes. mdpi.com The nature and position of substituents on the aromatic rings of phenylthiourea (B91264) derivatives play a significant role in their enzyme inhibitory activity.

For instance, in a study on phenylthiourea derivatives as inhibitors of PvdP tyrosinase, a key enzyme in Pseudomonas aeruginosa virulence, SAR studies revealed that specific substitutions on the phenyl ring could dramatically enhance inhibitory potency. The exploration of different substituents led to the identification of a derivative with submicromolar inhibitory activity (IC50 = 0.57 µM). nih.gov Similarly, studies on functionally substituted thiourea and phenylthiourea derivatives as inhibitors of aldose reductase, α-amylase, and α-glycosidase have shown that the inhibitory effects are highly dependent on the nature of the functional groups. researchgate.net

For this compound, the presence of the 2,5-dimethoxy substitution on the phenyl ring is expected to influence its enzyme inhibitory profile. The electron-donating nature of the methoxy (B1213986) groups can affect the electronic properties of the molecule and its binding affinity to enzyme active sites. The cyclopropyl group also introduces a unique conformational constraint that can impact biological activity.

Influence of Structural Modifications on Cellular Cytotoxicity

The cytotoxic effects of thiourea derivatives are also heavily influenced by their chemical structure. nih.gov SAR studies have been conducted to understand how modifications to the thiourea scaffold affect cytotoxicity against various cell lines.

A study on a series of mono- and di-substituted thioureas in rat hepatocytes revealed a clear structure-toxicity relationship. For example, within a homologous series of N-phenylalkylthioureas, N-phenylpropylthiourea and N-phenylbutylthiourea were found to be significantly more toxic than N-benzylthiourea and N-phenylethylthiourea. nih.gov This suggests that the length of the alkyl chain plays a crucial role in determining the cytotoxic potential.

In another study, 1,3-disubstituted thiourea derivatives were evaluated for their cytotoxicity against various cancer cell lines. It was found that compounds with specific halogen substitutions on the phenyl ring exhibited high cytotoxicity and favorable selectivity over normal cells. nih.gov For instance, derivatives with 3,4-dichloro and 4-CF3-phenyl substituents displayed potent activity. nih.gov The cytotoxicity of this compound would likely be influenced by the interplay between the lipophilicity and electronic effects of the cyclopropyl and dimethoxyphenyl groups.

Table 2: Cytotoxicity of Selected Substituted Thiourea Derivatives

| Compound Class | Observation | Reference |

|---|---|---|

| N-phenylalkylthioureas | Increased alkyl chain length (propyl, butyl) correlated with higher cytotoxicity. | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analogs | Halogen substitutions (e.g., 3,4-dichloro, 4-CF3) on the phenyl ring resulted in high cytotoxicity against cancer cell lines. | nih.gov |

Correlating Molecular Features with Antimicrobial Potency

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities. ufba.brmdpi.com SAR studies have been instrumental in identifying the key molecular features that contribute to their antimicrobial potency.

The nature of substituents on the N-phenyl ring of thiourea derivatives has been shown to be critical for their antibacterial and antifungal activity. For example, the presence of halogen atoms, particularly at the 3rd position of the phenyl group, has been associated with significant antimicrobial activity. jst.go.jp In a study of disubstituted thiourea derivatives, a clear selectivity against Gram-positive bacteria was observed, with some N-benzoylthiourea derivatives showing very low minimal inhibitory concentrations (MIC). ufba.br

Table 3: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound Series | Key SAR Finding | Target Organisms | Reference |

|---|---|---|---|

| N-phenyl and N-benzoylthioureas | Benzoyl derivatives showed promising activity. | Gram-positive bacteria, Fungi | ufba.br |

| Thiourea derivatives of 2-aminothiazole (B372263) | Halogen atom at the 3rd position of the phenyl group is important for activity. | Gram-positive cocci | jst.go.jp |

Exploration of 1 Cyclopropyl 3 2,5 Dimethoxyphenyl Thiourea in Material Science and Analytical Chemistry

Role as Precursors in Heterocyclic Synthesis

Thiourea (B124793) and its derivatives are well-established as fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. tandfonline.commdpi.com The N-C=S backbone of 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea provides a reactive framework for cyclization reactions, leading to the formation of various heterocyclic rings, such as thiazoles, pyrimidines, and triazines. nih.gov The cyclopropyl (B3062369) and dimethoxyphenyl substituents are expected to modulate the reactivity and solubility of the molecule and influence the properties of the resulting heterocyclic products.

The synthesis of 2-aminothiazole (B372263) derivatives, for instance, often proceeds through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thiourea with an α-haloketone. In the case of this compound, reaction with various α-haloketones would be expected to yield N-cyclopropyl-N'-(substituted-thiazol-2-yl)-2,5-dimethoxyanilines. The electron-donating nature of the dimethoxyphenyl group could potentially increase the nucleophilicity of the thiourea sulfur, thereby facilitating the initial cyclization step.

Similarly, this compound can serve as a precursor for pyrimidine-based heterocycles. The reaction of thioureas with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy for constructing the pyrimidine (B1678525) ring. The presence of the cyclopropyl and dimethoxyphenyl moieties could impart unique physicochemical properties to the resulting pyrimidine derivatives, which are a class of compounds with significant applications.

The versatility of thiourea derivatives as synthons for heterocycles is further exemplified by their use in the formation of other ring systems. While specific reaction data for this compound is not extensively documented, the general reactivity patterns of analogous N-aryl, N'-alkyl thioureas provide a strong basis for its potential applications. The following table illustrates typical heterocyclic syntheses using thiourea derivatives as precursors.

| Heterocycle | Reactants (with Thiourea Derivative) | General Reaction Conditions | Potential Product from this compound |

|---|---|---|---|

| Thiazole | α-Haloketone | Reflux in ethanol | Substituted 2-(cyclopropylamino)thiazole with a 2,5-dimethoxyphenyl group |

| Pyrimidine | 1,3-Diketone | Acid or base catalysis | Substituted 4,6-dialkyl-2-(cyclopropylamino)pyrimidine with a 2,5-dimethoxyphenyl group |

| 1,3,5-Triazine | Cyanoguanidine | Base catalysis | Substituted 2,4-diamino-6-(cyclopropylamino)-1,3,5-triazine with a 2,5-dimethoxyphenyl group |

Potential in Coordination Chemistry and Metal Sensing Applications

The coordination chemistry of thiourea and its derivatives is extensive, owing to the presence of both soft sulfur and hard nitrogen donor atoms. tandfonline.comtandfonline.com This dual-donor capability allows them to act as versatile ligands, forming stable complexes with a wide range of transition metal ions. mdpi.com this compound is anticipated to exhibit rich coordination behavior. The sulfur atom is expected to be the primary coordination site for soft metal ions like Ag(I), Au(I), Hg(II), and Pd(II), while the nitrogen atoms could potentially coordinate to harder metal ions.

The formation of metal complexes with thiourea-based ligands often leads to significant changes in their photophysical properties, such as color and fluorescence. nih.gov This phenomenon forms the basis of their application as chemosensors for metal ion detection. nih.govrsc.org Upon coordination of a metal ion to the thiourea moiety of this compound, changes in the electronic environment of the molecule can occur, leading to a detectable optical response. The dimethoxyphenyl group, being a fluorophore, could have its fluorescence quenched or enhanced upon metal binding, providing a signaling mechanism.

The design of selective metal sensors is a key area of research. The substituents on the thiourea nitrogen atoms can be tailored to influence the selectivity towards specific metal ions. The cyclopropyl group, with its unique electronic properties, and the dimethoxyphenyl group, with its steric bulk and electron-donating character, could impart a degree of selectivity in the binding of metal ions by this compound.

The following table provides examples of metal ion detection using thiourea-based sensors, illustrating the principles that would apply to this compound.

| Target Metal Ion | Thiourea Derivative Structure | Sensing Mechanism | Detection Limit (Representative) |

|---|---|---|---|

| Hg(II) | N-Aryl, N'-alkyl thiourea with a fluorophore | Fluorescence quenching | Micromolar (µM) range |

| Cu(II) | Thiourea appended with a chromophore | Colorimetric change | Micromolar (µM) range |

| Ag(I) | Thiourea derivative with a rhodamine moiety | "Turn-on" fluorescence | Nanomolar (nM) range |

| Pb(II) | Thiourea incorporated into a polymer matrix | Change in absorption spectrum | Micromolar (µM) range |

Applications in Polymer Chemistry and Functional Material Development

The incorporation of thiourea moieties into polymer backbones or as pendant groups can lead to the development of functional materials with unique properties. Thiourea-containing polymers have found applications in areas such as metal ion adsorption, catalysis, and as components in self-healing materials due to the dynamic nature of the hydrogen bonds formed by the thiourea group. researchgate.netmdpi.com

This compound could be utilized in polymer chemistry in several ways. It could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, and then copolymerized with other monomers to introduce the thiourea functionality into a polymer chain. The resulting polymer would possess the metal-binding and hydrogen-bonding capabilities of the thiourea unit, potentially enabling its use in applications like heavy metal removal from water or as a component in stimuli-responsive materials.

Furthermore, thiourea derivatives can act as organocatalysts in certain polymerization reactions, such as the ring-opening polymerization of lactones. researchgate.netpolympart.com The hydrogen-bonding ability of the thiourea group can activate the monomer and facilitate the polymerization process. While the catalytic activity of this compound in such reactions has not been specifically reported, its structural features suggest it could be a candidate for investigation in this area.

The development of functional materials often relies on the precise control of intermolecular interactions. The ability of the thiourea group in this compound to form strong hydrogen bonds could be exploited in the design of supramolecular polymers and gels. The interplay between the hydrogen bonding of the thiourea, and the potential π-π stacking interactions of the dimethoxyphenyl rings could lead to the formation of well-ordered, self-assembled structures.

The table below summarizes potential applications of thiourea-functionalized polymers, which could be realized using this compound as a building block.

| Application Area | Role of Thiourea Moiety | Polymer Type | Potential Advantage of this compound |

|---|---|---|---|

| Heavy Metal Adsorption | Metal ion chelation | Functionalized polystyrene or polyacrylate | Enhanced selectivity due to specific substituents |

| Organocatalysis | Hydrogen bond donor for monomer activation | Catalyst for ring-opening polymerization | Modulation of catalytic activity and selectivity |

| Self-Healing Materials | Reversible hydrogen bonding | Supramolecular polymer networks | Control over mechanical properties and healing efficiency |

| Anion Recognition | Hydrogen bonding with anions | Pendant groups on a polymer backbone | Development of polymeric sensors |

Conclusion and Future Research Directions in Thiourea Chemistry

Summary of Key Academic Findings for 1-Cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea

Academic literature specifically detailing the synthesis, characterization, and biological activity of this compound is limited. However, the analysis of its structural components, in conjunction with broader research on related thiourea (B124793) derivatives, allows for informed hypotheses regarding its potential areas of scientific interest.

The thiourea core is a well-established "privileged structure" in medicinal chemistry, known to be the foundation for a wide array of biologically active compounds. nih.govmdpi.com Derivatives of thiourea have demonstrated significant potential across various therapeutic areas, including anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral applications. mdpi.comresearchgate.net

The substituents on the thiourea core of the target molecule are of particular note. The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. The 2,5-dimethoxyphenyl moiety is also found in various pharmacologically active compounds. Research on structurally adjacent molecules provides valuable context. For instance, a related compound, 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea, has been identified as a potent non-nucleoside reverse transcriptase inhibitor of HIV-1. nih.gov This finding suggests that the 2,5-dimethoxyphenyl scaffold, when incorporated into a thiourea derivative, may be conducive to antiviral activity. nih.gov

While direct experimental data on this compound is not extensively available, the established versatility of the thiourea scaffold and the pharmacological relevance of its substituents mark it as a compound of interest for further investigation.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap surrounding this compound is the absence of comprehensive experimental data. This lack of information presents numerous opportunities for future research. Key avenues for investigation are outlined below.

| Research Avenue | Description | Rationale |